molecular formula C17H18N2O5 B2833505 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034454-91-4

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2833505
CAS No.: 2034454-91-4
M. Wt: 330.34
InChI Key: XEUGKIFFEQYXSL-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound primarily studied for its pharmacological potential and unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis techniques. A common route might involve the formation of the benzo[d][1,3]dioxole core followed by subsequent functionalization steps to introduce the pyridine and carboxamide groups.

Typical reaction conditions include:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Reagents: Methylating agents, oxidizing agents, and amine sources

  • Catalysts: Lewis acids or bases, depending on the step

Industrial Production Methods: For industrial-scale synthesis, continuous flow reactors and optimization of reaction conditions for higher yield and purity are critical. Industrial methods often involve automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methoxy and methyl groups present on the pyridine ring can undergo oxidation reactions, forming corresponding aldehydes or ketones.

  • Reduction: The compound can be reduced at various points, particularly the carbonyl group on the pyridine ring.

  • Substitution: Nucleophilic substitutions are possible, especially on the pyridine ring where positions 2 and 6 are often reactive.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or Potassium permanganate (KMnO4)

  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides or acyl halides in the presence of bases like potassium carbonate (K2CO3)

Major Products:

  • Oxidation Products: Corresponding aldehydes or ketones depending on the starting position

  • Reduction Products: Alcohols or hydrocarbons

  • Substitution Products: Various alkylated or acylated derivatives

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a building block for creating more complex molecules due to its functional groups. Its unique structure provides insights into reaction mechanisms and pathways.

Biology: In biological research, it can act as a probe or inhibitor for various biochemical pathways, particularly those involving pyridine derivatives.

Medicine: Pharmacologically, this compound and its derivatives are studied for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The structure allows for interactions with specific protein targets.

Industry: In industry, it's utilized in the development of new materials with specific properties, such as UV absorption or fluorescence, due to its aromatic rings and conjugated system.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions often involve:

  • Binding to enzyme active sites: Inhibiting or modulating enzymatic activities

  • Interacting with receptor proteins: Modulating signal transduction pathways

  • Affecting gene expression: Through direct interaction or via signaling cascades

Comparison with Similar Compounds

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide derivatives: With variations in the benzo[d][1,3]dioxole or pyridine substituents

  • Other pyridine carboxamides: Featuring different functional groups such as fluoro, chloro, or nitro groups

Uniqueness: this compound stands out due to its specific combination of a methoxy group on the pyridine ring and a benzo[d][1,3]dioxole scaffold, which imparts unique steric and electronic properties influencing its reactivity and interaction with biological targets.

There you have it! An in-depth look at the fascinating compound this compound

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-7-13(22-2)9-16(20)19(11)6-5-18-17(21)12-3-4-14-15(8-12)24-10-23-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUGKIFFEQYXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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